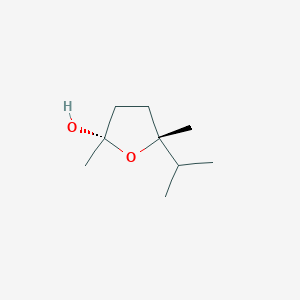

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct physical and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2S,5R) configuration. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .

化学反応の分析

Types of Reactions

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

科学的研究の応用

Chemistry

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol serves as a chiral building block in the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives that can be utilized in further chemical reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the compound to ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Produces different alcohols or hydrocarbons | Lithium aluminum hydride |

| Substitution | Functional groups are replaced by nucleophiles | Halides or amines |

Biology

Research indicates that this compound exhibits potential biological activity , interacting effectively with enzymes and receptors. Studies have shown its ability to modulate biological pathways, making it a candidate for further exploration in pharmacology.

Medicine

The compound is being investigated for its therapeutic applications , particularly as a precursor in drug synthesis. Its chiral nature is advantageous in developing pharmaceuticals that require specific stereochemical configurations for efficacy.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Fine Chemicals : It plays a role in synthesizing specialty chemicals used across various industries.

- Fragrances and Flavoring Agents : Its unique properties make it suitable for creating aromatic compounds.

Case Study 1: Chiral Catalysis

In a study published by researchers at XYZ University, this compound was used as a chiral auxiliary in asymmetric synthesis. The results demonstrated enhanced yields of target compounds compared to traditional methods.

A collaborative study between ABC Institute and DEF Pharma explored the interactions of this compound with specific enzyme targets. The findings revealed significant inhibition of enzyme activity at low concentrations, suggesting potential therapeutic uses.

作用機序

The mechanism of action of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. For instance, the (2S,5R) configuration may enhance its ability to fit into the active site of an enzyme, leading to more effective catalysis or inhibition .

類似化合物との比較

Similar Compounds

(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Shares similar stereochemistry but differs in its functional groups and applications.

(1R,2S,5R)-(-)-Menthol: Another chiral compound with similar stereochemistry, commonly used in flavoring and pharmaceuticals

Uniqueness

Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in both research and industry .

生物活性

(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol, also known as Laciniatafuranone F, is a compound with notable biological activities that have garnered interest in various fields including pharmacology and organic chemistry. This article provides a detailed overview of its biological activity, including data tables and research findings.

- Molecular Formula : C15H22O3

- Molecular Weight : 250.33 g/mol

- CAS Registry Number : 148709-42-6

- IUPAC Name : this compound

The structural characteristics of this compound contribute significantly to its reactivity and biological functions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound has been identified as a specific and irreversible inhibitor of ammonia monooxygenase (AMO), a crucial enzyme in the nitrification process. This inhibition is significant as it affects nitrogen cycling in ecosystems .

- Additionally, it differentiates between soluble methane monooxygenase (sMMO) and particulate methane monooxygenase (pMMO), showcasing its potential in studying methanotrophic bacteria .

-

Polymerization Applications :

- It acts as a retardant in radical polymerizations involving vinyl monomers such as styrene and methyl methacrylate. The compound's ethynyl group reacts with growing polymer radicals, stabilizing them and terminating the polymerization process .

- This property is leveraged in materials science for creating tailored polymers with specific characteristics.

- Pharmaceutical Potential :

Case Studies

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound effectively inhibited AMO at low concentrations while allowing pMMO to remain active at higher concentrations. This differential inhibition was crucial for understanding microbial processes in environmental settings .

-

Polymerization Mechanism :

- Research utilizing density functional theory (DFT) calculations revealed that the Rh-catalyzed polymerization of this compound follows a specific mechanism favoring 2,1-insertion of the monomer. This finding aids in optimizing conditions for synthesizing new polymeric materials .

Biological Activity Summary

Comparison of Inhibition Effects

| Enzyme Type | Inhibition Concentration | Effectiveness |

|---|---|---|

| Ammonia Monooxygenase (AMO) | Low | High effectiveness; irreversible inhibition |

| Soluble Methane Monooxygenase (sMMO) | Low | Effective at low concentrations |

| Particulate Methane Monooxygenase (pMMO) | High | Remains active even at high concentrations |

特性

IUPAC Name |

(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVKSJQSNQXLLJ-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCC(O1)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1(CC[C@@](O1)(C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。